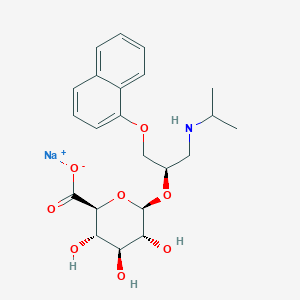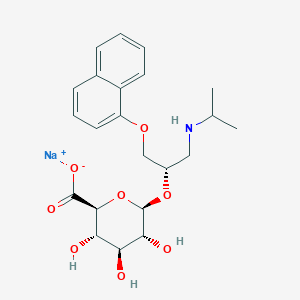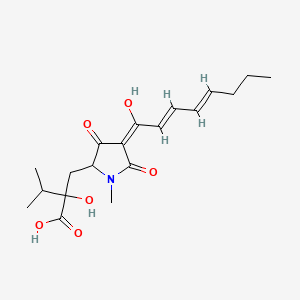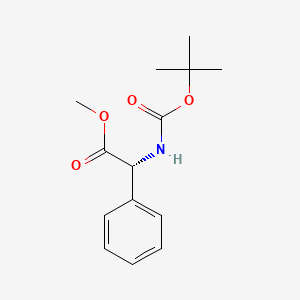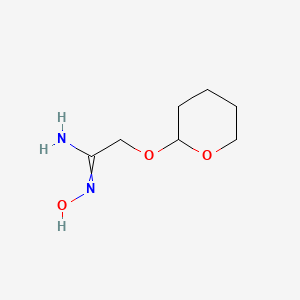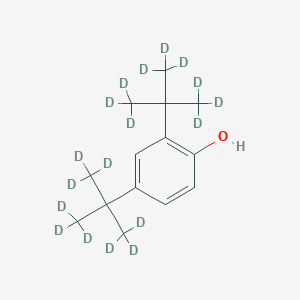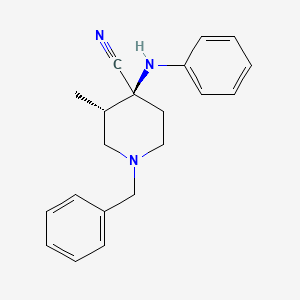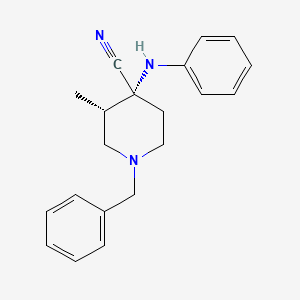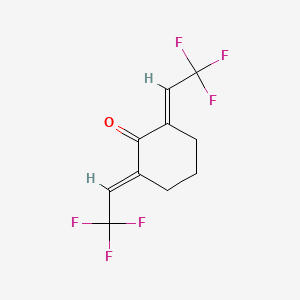
2,6-Bis(2,2,2-trifluoroethylidene)cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(2,2,2-trifluoroethylidene)cyclohexanone is a chemical compound characterized by the presence of two trifluoroethylidene groups attached to a cyclohexanone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(2,2,2-trifluoroethylidene)cyclohexanone typically involves the reaction of cyclohexanone with trifluoroacetaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of optimized reaction conditions and advanced purification techniques ensures the efficient production of high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 2,6-Bis(2,2,2-trifluoroethylidene)cyclohexanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The trifluoroethylidene groups can undergo substitution reactions, leading to the formation of new derivatives with modified properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2,6-Bis(2,2,2-trifluoroethylidene)cyclohexanone has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of various fluorinated organic molecules, which are valuable in materials science and pharmaceuticals.
Biology: Its unique structural properties make it a useful probe in studying biological systems, particularly in the context of enzyme interactions and metabolic pathways.
Medicine: The compound’s potential as a drug candidate is being explored, particularly for its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 2,6-Bis(2,2,2-trifluoroethylidene)cyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethylidene groups play a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved in its action may include inhibition or activation of enzymatic activity, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
- 2-(2,2,2-Trifluoroethylidene)-1,3-dicarbonyl compounds
- 2,6-Bis(2,2-difluoroethylidene)cyclohexanone
Comparison: Compared to similar compounds, 2,6-Bis(2,2,2-trifluoroethylidene)cyclohexanone is unique due to the presence of two trifluoroethylidene groups, which impart distinct chemical and physical properties. These properties include increased stability, enhanced reactivity, and improved binding affinity to molecular targets. The compound’s versatility in undergoing various chemical reactions and its wide range of applications further highlight its uniqueness .
Properties
IUPAC Name |
(2E,6E)-2,6-bis(2,2,2-trifluoroethylidene)cyclohexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6O/c11-9(12,13)4-6-2-1-3-7(8(6)17)5-10(14,15)16/h4-5H,1-3H2/b6-4+,7-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZNPQJCROKGCB-YDFGWWAZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(F)(F)F)C(=O)C(=CC(F)(F)F)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C\C(F)(F)F)/C(=O)/C(=C/C(F)(F)F)/C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


